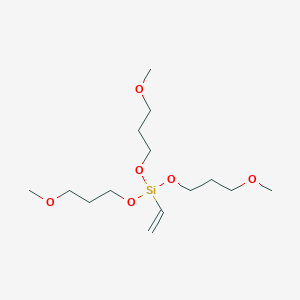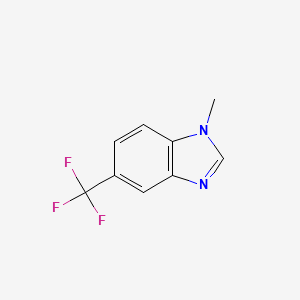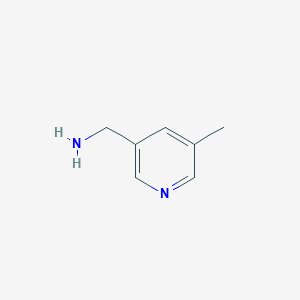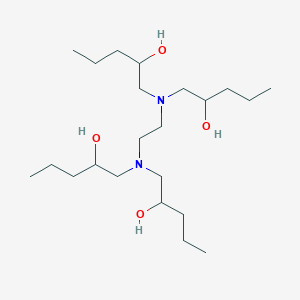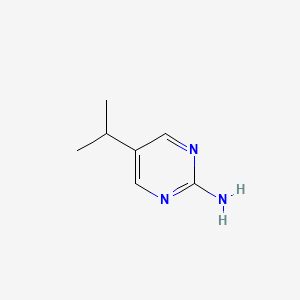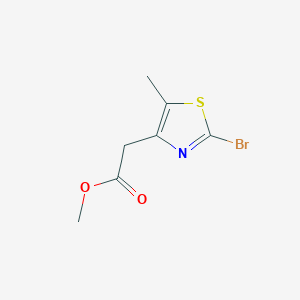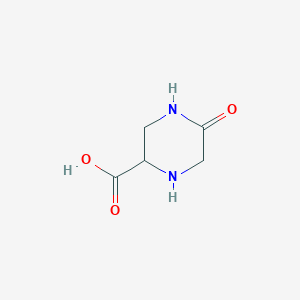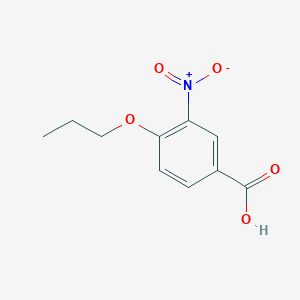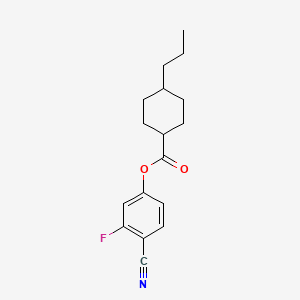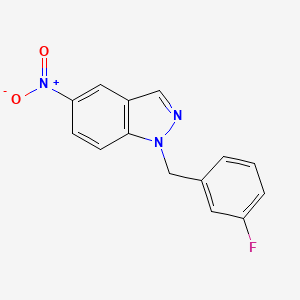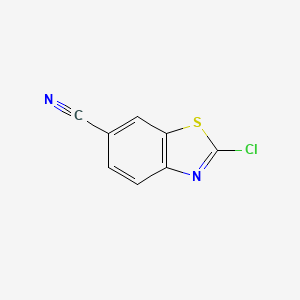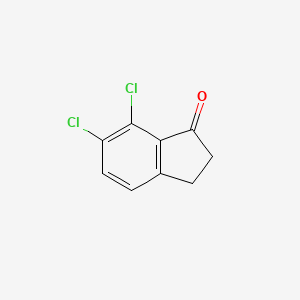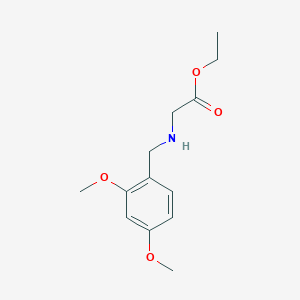
N-(2,4-Dimethoxybenzyl)glycine ethyl ester
Vue d'ensemble
Description
“N-(2,4-Dimethoxybenzyl)glycine ethyl ester” is a chemical compound with the molecular formula C13H19NO4 . It has a molecular weight of 253.29 g/mol and a density of 1.091 g/cm^3 .
Physical And Chemical Properties Analysis
“N-(2,4-Dimethoxybenzyl)glycine ethyl ester” has a molecular weight of 253.29 g/mol and a density of 1.091 g/cm^3 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Characterization
Peptide Nucleic Acid Monomer Synthesis : A study by Wojciechowski & Hudson (2008) describes the synthesis of N-[2-(Fmoc)aminoethyl]glycine esters, related to N-(2,4-Dimethoxybenzyl)glycine ethyl ester, used in the synthesis of peptide nucleic acid (PNA) monomers. These esters are important in forming mixed sequence PNA oligomers, demonstrating their utility in nucleic acid research (Wojciechowski & Hudson, 2008).
Crystal Structure Analysis : González-Cameno et al. (1998) investigated the crystal structures of similar compounds, highlighting the significance of such studies in understanding molecular conformations and their implications in broader chemical research (González-Cameno et al., 1998).
Medicinal Chemistry and Pharmacology
- Antiproliferative Effects : Corry et al. (2009) explored N-ortho, meta, and para-(ferrocenyl)benzoyl dipeptide esters, which are structurally related to N-(2,4-Dimethoxybenzyl)glycine ethyl ester. They examined their antiproliferative effects on lung cancer cells, highlighting the potential of such compounds in cancer research (Corry et al., 2009).
Material Science and Engineering
- Ionic Liquids Synthesis : He et al. (2009) worked on slightly viscous N-alkyl-substituted glycine ester ionic liquids, showcasing their unique physical properties like lower viscosity compared to traditional heterocyclic ionic liquids. This research indicates the potential applications of N-(2,4-Dimethoxybenzyl)glycine ethyl ester derivatives in developing new materials (He et al., 2009).
Organic Chemistry
- Novel Synthesis Routes : Hong et al. (2003) developed a novel synthesis route using N-benzylidene glycine ethyl ester, related to N-(2,4-Dimethoxybenzyl)glycine ethyl ester, to efficiently produce [2]pyrindines. This demonstrates the compound's role in facilitating new synthetic pathways in organic chemistry (Hong et al., 2003).
Bioorganic Chemistry
- Glycosylation Processes : Kelly & Jensen (2001) utilized 2,4-Dimethoxybenzyl as an amide protecting group in the glycosylation process, indicating the potential applicationof N-(2,4-Dimethoxybenzyl)glycine ethyl ester in similar contexts. This research highlights its relevance in carbohydrate chemistry, particularly in the synthesis of complex sugars (Kelly & Jensen, 2001).
Organometallic Chemistry
- Synthesis of Metal Complexes : Zahn, Polborn, & Beck (1991) discussed the addition of glycine ethyl ester to coordinated olefins, demonstrating the role of N-(2,4-Dimethoxybenzyl)glycine ethyl ester in the formation of organometallic complexes. This is significant for the development of novel metal-based catalysts and pharmaceutical agents (Zahn, Polborn, & Beck, 1991).
Propriétés
IUPAC Name |
ethyl 2-[(2,4-dimethoxyphenyl)methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)7-12(10)17-3/h5-7,14H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYLMYJDQWBPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601084 | |
| Record name | Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethoxybenzyl)glycine ethyl ester | |
CAS RN |
95218-34-1 | |
| Record name | Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


